2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide
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Overview
Description
2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide is a complex organic compound with a unique structure that includes both benzoyl and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-hydroxy-4-methoxybenzoic acid with N-methyl-N-phenylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzoic acid: This compound shares a similar structure but lacks the benzamide group.
2-Hydroxy-4-methoxybenzophenone: Another related compound with similar functional groups but different overall structure.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
922728-74-3 |
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Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2-hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C22H19NO4/c1-23(15-8-4-3-5-9-15)22(26)18-11-7-6-10-17(18)21(25)19-13-12-16(27-2)14-20(19)24/h3-14,24H,1-2H3 |
InChI Key |
NPMSYUBLRPRQAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)C3=C(C=C(C=C3)OC)O |
Origin of Product |
United States |
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